![molecular formula C32H37NO8 B587416 (E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide CAS No. 165460-33-3](/img/structure/B587416.png)
(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide
Übersicht
Beschreibung
(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide, commonly known as 3-HTAM-G, is a metabolite of Tamoxifen, which is widely used in breast cancer treatment. Tamoxifen is a nonsteroidal anti-estrogen drug that is used to treat hormone receptor-positive breast cancer in women. However, the clinical use of Tamoxifen is limited due to its side effects, such as endometrial cancer and thromboembolic events. Therefore, the study of Tamoxifen metabolites, such as 3-HTAM-G, is important for the development of safer breast cancer therapies.
Wirkmechanismus
The exact mechanism of action of 3-HTAM-G is not fully understood. However, it is known to have anti-estrogenic activity similar to Tamoxifen. It binds to the estrogen receptor and inhibits the growth of estrogen-dependent breast cancer cells. Moreover, it has been shown to induce apoptosis and inhibit angiogenesis in breast cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-HTAM-G are similar to Tamoxifen. It has been shown to reduce the risk of breast cancer recurrence and improve survival in breast cancer patients. Moreover, it has been shown to have a protective effect on bone density and reduce the risk of osteoporosis in postmenopausal women.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-HTAM-G in lab experiments include its specificity and sensitivity as a biomarker for Tamoxifen metabolism. Moreover, it is stable and can be easily measured in urine or plasma samples. However, the limitations of using 3-HTAM-G include its low concentration in urine or plasma, which requires sensitive analytical methods for quantification.
Zukünftige Richtungen
The study of 3-HTAM-G has several future directions. One of the directions is to investigate the role of 3-HTAM-G in Tamoxifen resistance. It has been shown that Tamoxifen resistance is associated with altered Tamoxifen metabolism, and the study of 3-HTAM-G may provide insights into the mechanisms of Tamoxifen resistance. Moreover, the development of new drugs that target the metabolism of Tamoxifen, including 3-HTAM-G, may improve the efficacy and safety of breast cancer therapy. Furthermore, the study of 3-HTAM-G may have implications for personalized medicine, as it can provide information about individual variations in Tamoxifen metabolism and help in the optimization of Tamoxifen therapy.
Synthesemethoden
The synthesis of 3-HTAM-G involves the glucuronidation of 3-hydroxytamoxifen by the enzyme UDP-glucuronosyltransferase (UGT). UGT is a phase II metabolic enzyme that catalyzes the transfer of glucuronic acid to various drugs and endogenous compounds. The reaction takes place in the liver and results in the formation of 3-HTAM-G, which is excreted in the urine.
Wissenschaftliche Forschungsanwendungen
The study of 3-HTAM-G has several scientific research applications. It is used as a biomarker for Tamoxifen metabolism in breast cancer patients. The measurement of 3-HTAM-G levels in urine or plasma can provide information about Tamoxifen metabolism and help in the optimization of Tamoxifen therapy. Moreover, 3-HTAM-G is also used as a standard for the calibration of analytical methods for the quantification of Tamoxifen metabolites.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO8/c1-4-25(20-9-6-5-7-10-20)26(21-13-15-23(16-14-21)39-18-17-33(2)3)22-11-8-12-24(19-22)40-32-29(36)27(34)28(35)30(41-32)31(37)38/h5-16,19,27-30,32,34-36H,4,17-18H2,1-3H3,(H,37,38)/b26-25+/t27-,28-,29+,30-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJQVSGWCSTGGW-OFKVRPASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857841 | |
Record name | 3-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide | |
CAS RN |
165460-33-3 | |
Record name | 3-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.